Methyl ferrocene

Description

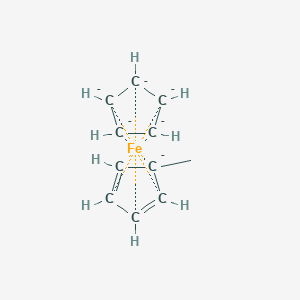

Structure

2D Structure

Properties

IUPAC Name |

cyclopentane;iron;2-methylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7.C5H5.Fe/c1-6-4-2-3-5-6;1-2-4-5-3-1;/h2-5H,1H3;1-5H;/q-1;-5; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSJZTVOKYJFPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[CH-]C=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Fe-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1271-44-9 | |

| Record name | Cyclopentadienyl(methylcyclopentadienyl)iron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001271449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Ferrocene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ferrocene, a derivative of the archetypal sandwich compound ferrocene, is a significant organometallic compound with growing importance in various scientific and industrial fields. Its unique electronic properties, stability, and reactivity make it a valuable building block in the synthesis of advanced materials, a catalyst in organic reactions, and a component in the development of novel therapeutic agents. The introduction of a methyl group to one of the cyclopentadienyl rings alters the electronic density at the iron center, thereby influencing its redox potential and reactivity compared to the parent ferrocene. This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data analysis for researchers and professionals in chemistry and drug development.

Synthesis of this compound

The most common and reliable method for the synthesis of this compound involves a two-step process: the Friedel-Crafts acylation of ferrocene to form acetylferrocene, followed by the reduction of the acetyl group to a methyl group.

Step 1: Friedel-Crafts Acylation of Ferrocene to Acetylferrocene

The Friedel-Crafts acylation of ferrocene introduces an acetyl group onto one of the cyclopentadienyl rings. Due to the high reactivity of ferrocene, milder conditions compared to the acylation of benzene can be employed.

Experimental Protocol:

-

Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add ferrocene (0.93 g, 5 mmol) and zinc oxide (0.49 g, 6 mmol).

-

Solvent Addition: Quickly add 10 mL of dry dichloromethane to the flask and begin stirring.

-

Cooling: Cool the mixture to 0°C in an ice-water bath.

-

Reagent Addition: Slowly add acetyl chloride (1 mL, 15 mmol) dropwise to the cooled suspension over a period of approximately 10 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the consumption of ferrocene on TLC), pour the reaction mixture into 30 mL of ice water with constant stirring.

-

Extraction: Separate the organic layer using a separatory funnel. Extract the aqueous layer three times with 30 mL of dichloromethane. Combine the organic extracts.

-

Washing: Wash the combined organic phase three times with 30 mL of saturated sodium bicarbonate solution, followed by three washes with 30 mL of deionized water.

-

Drying and Solvent Removal: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude acetylferrocene.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and diethyl ether as the eluent. Unreacted ferrocene will elute first as a yellow band, followed by the orange-red band of acetylferrocene.

Step 2: Reduction of Acetylferrocene to this compound

The acetyl group of acetylferrocene can be reduced to a methyl group via methods such as the Clemmensen or Wolff-Kishner reduction. A greener alternative involves the use of sodium borohydride with microwave irradiation.

Experimental Protocol (Modified Wolff-Kishner Reduction):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place acetylferrocene (1.0 g, 4.38 mmol), hydrazine hydrate (85%, 1.0 mL, ~17.5 mmol), and diethylene glycol (15 mL).

-

Base Addition: Carefully add potassium hydroxide pellets (1.0 g, 17.8 mmol) to the mixture.

-

Heating: Heat the mixture to reflux at approximately 100°C for 1 hour.

-

Distillation: Increase the temperature to distill off water and excess hydrazine, allowing the reaction temperature to rise to 190-200°C. Continue heating at this temperature for an additional 3-4 hours.

-

Cooling and Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing crushed ice and water.

-

Extraction: Extract the product with diethyl ether or another suitable organic solvent.

-

Washing: Wash the organic extract with water to remove any remaining diethylene glycol and base.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The resulting crude this compound can be purified by column chromatography or sublimation to yield an orange crystalline solid.

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

Characterization of this compound

A combination of spectroscopic and electrochemical techniques is employed to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. In this compound, the five protons on the unsubstituted cyclopentadienyl (Cp) ring are equivalent and appear as a singlet. The four protons on the substituted Cp ring are inequivalent and typically appear as two multiplets, with two protons each. The methyl protons also give rise to a singlet.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, distinct signals are expected for the methyl carbon, the five carbons of the unsubstituted Cp ring (which are equivalent), and the five carbons of the substituted Cp ring (which are inequivalent). The carbon atom attached to the methyl group (C1) is typically shifted downfield compared to the other ring carbons.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Cp-H (unsubstituted) | ~4.10 | s | 5H | Protons on the unsubstituted cyclopentadienyl ring |

| Cp-H (substituted) | ~4.05 | m | 2H | Protons on the substituted cyclopentadienyl ring |

| Cp-H (substituted) | ~3.95 | m | 2H | Protons on the substituted cyclopentadienyl ring |

| -CH₃ | ~1.95 | s | 3H | Methyl group protons |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| C1 (substituted Cp) | ~83.4 | Carbon attached to the methyl group |

| C2, C5 (substituted Cp) | ~68.0 | Carbons adjacent to C1 |

| C3, C4 (substituted Cp) | ~67.0 | Carbons on the substituted ring |

| Cp (unsubstituted) | ~69.0 | Carbons on the unsubstituted cyclopentadienyl ring |

| -CH₃ | ~15.0 | Methyl group carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorptions for the C-H and C-C bonds of the cyclopentadienyl rings and the methyl group.

| IR Absorption | Frequency (cm⁻¹) | Vibrational Mode |

| C-H stretch (aromatic) | 3100 - 3000 | Stretching of C-H bonds on the Cp rings |

| C-H stretch (aliphatic) | 2950 - 2850 | Stretching of C-H bonds of the methyl group |

| C=C stretch (aromatic) | ~1410 | Stretching of C=C bonds within the Cp rings |

| C-H in-plane bend | ~1108 | In-plane bending of C-H bonds on the Cp rings |

| C-H out-of-plane bend | ~815 | Out-of-plane bending of C-H bonds on the Cp rings |

| Fe-Cp stretch | ~480 | Stretching of the iron-cyclopentadienyl bond |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak ([M]⁺) is expected at m/z 200.06.

| Mass Spectrometry | Value |

| Molecular Formula | C₁₁H₁₂Fe |

| Molecular Weight | 200.06 g/mol |

| Major Fragment | m/z 135 ([M - C₅H₅]⁺) |

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of this compound. The electron-donating methyl group makes this compound easier to oxidize than ferrocene, resulting in a cathodic (less positive) shift in its oxidation potential.

| Cyclic Voltammetry | Value |

| Redox Couple | [Fe(C₅H₄CH₃)(C₅H₅)] / [Fe(C₅H₄CH₃)(C₅H₅)]⁺ |

| E₁/₂ vs Fc/Fc⁺ | ~ -0.05 V |

Characterization Logic Diagram

Caption: A diagram illustrating the logic of using various analytical techniques for the characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The two-step synthesis involving Friedel-Crafts acylation followed by reduction is a robust method for obtaining this valuable organometallic compound. The comprehensive characterization using NMR, IR, Mass Spectrometry, and Cyclic Voltammetry ensures the structural integrity and purity of the final product. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, materials science, and drug development, facilitating the utilization of this compound in their respective research endeavors.

Unveiling the Electronic Landscape of Methyl Ferrocene: A DFT-Focused Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic structure of methyl ferrocene, leveraging the power of Density Functional Theory (DFT) for computational analysis. Ferrocene and its derivatives are of significant interest in various fields, including catalysis, materials science, and medicinal chemistry, owing to their unique electrochemical properties and stability. The introduction of a methyl group to the cyclopentadienyl ring subtly modulates the electronic characteristics of the parent ferrocene molecule, influencing its reactivity, redox potential, and potential applications. This document outlines the computational methodologies used to study this compound, presents key quantitative data on its geometric and electronic properties, and illustrates the typical workflow for such theoretical investigations.

Introduction to DFT in Organometallic Chemistry

Density Functional Theory has emerged as a powerful and widely used computational method in organometallic chemistry.[1] It offers a favorable balance between computational cost and accuracy, making it well-suited for studying the electronic properties of transition metal complexes like this compound. DFT methods are employed to optimize molecular geometries, calculate electronic energies, and derive a range of properties that provide insights into molecular behavior.[1] Key electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are readily calculated, and their energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

The Electronic Structure of Ferrocene and the Influence of Methyl Substitution

Ferrocene is known for its characteristic reversible one-electron oxidation-reduction process centered at the iron atom, which cycles between the +2 and +3 oxidation states (the ferrocene/ferrocenium redox couple).[1] The introduction of a methyl group, an electron-donating substituent, influences this redox behavior. The methyl group increases the electron density on the cyclopentadienyl ring, which in turn affects the iron center. This generally leads to a cathodic shift in the redox potential, making the molecule easier to oxidize compared to unsubstituted ferrocene.[1]

Computational Protocol for DFT Studies of this compound

A typical computational study of this compound using DFT involves a series of well-defined steps to ensure accuracy and reliability of the results. The following protocol is a composite of standard practices in the field.

Methodology:

-

Initial Structure Preparation: The initial 3D coordinates of the this compound molecule are generated. Both eclipsed and staggered conformations of the cyclopentadienyl rings are typically considered to determine the most stable energetic minimum.

-

Geometry Optimization: The initial structure is then subjected to geometry optimization using a selected DFT functional and basis set. This process finds the lowest energy conformation of the molecule.

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculations: With the optimized geometry, single-point energy calculations are performed to determine various electronic properties, including the energies of the frontier molecular orbitals (HOMO and LUMO) and the overall charge distribution.

-

Solvation Effects: To simulate experimental conditions more accurately, solvation models (e.g., Polarizable Continuum Model - PCM) can be incorporated to account for the influence of a solvent on the electronic structure.

-

Redox Potential Calculation: The redox potential can be calculated by determining the Gibbs free energy change for the oxidation of this compound to the methyl ferrocenium cation.

Quantitative Data from DFT Studies

The following tables summarize key quantitative data for ferrocene and the expected trends for this compound based on DFT calculations. Due to the limited availability of a complete, consolidated dataset for this compound in the literature, data for the parent ferrocene molecule is provided as a baseline, with the effects of methylation discussed.

Table 1: Optimized Geometric Parameters of Ferrocene (Eclipsed Conformation)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | Fe-C | ~2.04 Å |

| Bond Length | C-C (in Cp ring) | ~1.43 Å |

| Bond Length | C-H | ~1.09 Å |

| Angle | C-C-C (in Cp ring) | ~108° |

Note: The introduction of a methyl group is expected to cause minor perturbations in the geometry of the substituted cyclopentadienyl ring.

Table 2: Calculated Electronic Properties of Ferrocene and this compound

| Property | Ferrocene | This compound (Expected Trend) |

| HOMO Energy | -5.1 to -6.2 eV | Higher (less negative) |

| LUMO Energy | -0.5 to -1.5 eV | Slightly higher |

| HOMO-LUMO Gap | ~4.6 eV | Slightly smaller |

| Redox Potential (vs. Fc/Fc+) | 0.00 V | < 0.00 V (cathodic shift) |

Note: The exact values can vary depending on the chosen DFT functional and basis set. The trend for this compound is an increase in HOMO energy due to the electron-donating nature of the methyl group, which makes the molecule easier to oxidize.

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow for the computational analysis of this compound's electronic structure using DFT.

Caption: Computational workflow for DFT analysis of this compound.

Conclusion

DFT studies provide a powerful framework for understanding the electronic structure of this compound and other organometallic compounds. The addition of a methyl group to the ferrocene scaffold introduces subtle but significant electronic perturbations, primarily by raising the energy of the HOMO and consequently lowering the oxidation potential. The computational protocols and workflows detailed in this guide offer a systematic approach for researchers to investigate these effects, enabling the rational design of novel ferrocene derivatives with tailored electronic properties for a wide range of applications, from drug development to materials science.

References

Crystal Structure of Methyl Ferrocene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structures of various methyl ferrocene derivatives. Ferrocene and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural, electronic, and redox properties. Understanding their three-dimensional structure at the atomic level through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials. This document summarizes key crystallographic data, outlines a detailed experimental protocol for structure determination, and provides visualizations of the experimental workflow.

Crystallographic Data of this compound Derivatives

The following tables summarize the crystallographic data for a selection of this compound derivatives as determined by single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement for Methyl N-ferrocenylcarbamate

| Parameter | Value |

| Empirical Formula | C₁₃H₁₅FeNO₂ |

| Formula Weight | 289.11 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1224(5) |

| b (Å) | 10.7849(5) |

| c (Å) | 11.0445(5) |

| α (°) | 90 |

| β (°) | 113.84(1) |

| γ (°) | 90 |

| Volume (ų) | 1123.52(9) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.709 |

| Absorption Coefficient (mm⁻¹) | 1.33 |

| F(000) | 600 |

Table 2: Crystal Data and Structure Refinement for 1,2-(α-ketotetramethylene)-ferrocene [1]

| Parameter | Value |

| Empirical Formula | C₁₄H₁₄FeO |

| Formula Weight | 254.10 |

| Temperature (K) | 90(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.136(1) |

| b (Å) | 8.019(2) |

| c (Å) | 11.385(2) |

| α (°) | 99.93(3) |

| β (°) | 94.68(3) |

| γ (°) | 109.58(3) |

| Volume (ų) | 511.1(2) |

| Z | 2 |

| Density (calculated) (Mg/m³) | 1.650 |

| Absorption Coefficient (mm⁻¹) | 1.448 |

| F(000) | 264 |

Table 3: Crystal Data and Structure Refinement for [(N,N-dimethylamino)methyl]ferrocene

| Parameter | Value |

| Empirical Formula | C₁₃H₁₇FeN |

| Formula Weight | 259.13 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.654(1) |

| b (Å) | 10.432(2) |

| c (Å) | 14.231(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1136.5(3) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.514 |

| Absorption Coefficient (mm⁻¹) | 1.41 |

| F(000) | 552 |

Table 4: Crystal Data and Structure Refinement for 1,1'-bis(2-methoxycarbonyl-2-methylpropyl)ferrocene

| Parameter | Value |

| Empirical Formula | C₂₄H₃₄FeO₄ |

| Formula Weight | 458.37 |

| Temperature (K) | 296(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.273(3) |

| b (Å) | 8.313(4) |

| c (Å) | 10.490(5) |

| α (°) | 83.833(6) |

| β (°) | 74.405(7) |

| γ (°) | 81.652(8) |

| Volume (ų) | 520.0(4) |

| Z | 1 |

| Density (calculated) (Mg/m³) | 1.462 |

| Absorption Coefficient (mm⁻¹) | 0.75 |

| F(000) | 244 |

Note: Detailed crystallographic data for the parent methylferrocene and 1,1'-dimethylferrocene were not available in the searched literature resources.

Experimental Protocol: Single-Crystal X-ray Diffraction of Organometallic Compounds

The following is a generalized protocol for the determination of the crystal structure of this compound derivatives and other organometallic compounds.

1. Crystal Growth and Selection

-

Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent or solvent mixture (e.g., hexane, dichloromethane, acetone). Other methods include slow cooling of a saturated solution or vapor diffusion.

-

Crystal Selection: A suitable crystal for diffraction should be of appropriate size (typically 0.1-0.3 mm in each dimension), have well-defined faces, and be free of cracks or other visible defects. The crystal is selected under a polarizing microscope to ensure it is a single crystal.

2. Crystal Mounting

-

The selected crystal is carefully mounted on a goniometer head. For air-stable compounds, the crystal can be affixed to a glass fiber or a cryoloop using a small amount of inert oil or grease.

-

For air- or moisture-sensitive crystals, the mounting process should be performed in an inert atmosphere (e.g., in a glovebox) and the crystal coated in a protective oil (e.g., Paratone-N) before being flash-cooled in a stream of cold nitrogen gas.

3. Data Collection

-

The mounted crystal is placed on the diffractometer. A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is typically used.

-

The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal decay.

-

A preliminary screening is performed to determine the unit cell parameters and the crystal system.

-

A full sphere of diffraction data is then collected by rotating the crystal through a series of angles and recording the diffraction pattern at each orientation.

4. Data Reduction

-

The raw diffraction images are processed to integrate the intensities of the individual reflections.

-

Corrections are applied for various factors, including Lorentz and polarization effects, absorption, and crystal decay.

-

The data is then merged and scaled to produce a final set of unique reflection intensities.

5. Structure Solution and Refinement

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit, and residual electron density maps.

Visualizations

The following diagrams illustrate key workflows and relationships in the process of determining the crystal structure of this compound derivatives.

Caption: Experimental workflow for the determination of the crystal structure of a this compound derivative.

Caption: Logical relationship between molecular structure and macroscopic properties in this compound derivatives.

References

Redox Behavior of Methyl Ferrocene in Non-Aqueous Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox behavior of methyl ferrocene in non-aqueous solvents. This compound, a derivative of ferrocene, serves as a valuable electrochemical probe due to its well-defined and reversible one-electron redox couple. Understanding its electrochemical characteristics is crucial for applications ranging from internal standards in voltammetry to the development of redox-active drug delivery systems and biosensors.

Core Concepts: The Ferrocene/Ferrocenium Redox Couple

The electrochemical behavior of this compound is centered around the reversible oxidation of the iron(II) center to iron(III), forming the methyl ferrocenium cation. This process can be represented by the following equation:

[Fe(η⁵-C₅H₅)(η⁵-C₅H₄CH₃)] ⇌ [Fe(η⁵-C₅H₅)(η⁵-C₅H₄CH₃)]⁺ + e⁻

The methyl group, being an electron-donating group, influences the electronic properties of the ferrocene core, making the oxidation slightly easier compared to unsubstituted ferrocene. This results in a cathodic (less positive) shift in its formal potential (E°').

Quantitative Electrochemical Data

The electrochemical parameters of this compound are significantly influenced by the nature of the non-aqueous solvent and the supporting electrolyte. The following table summarizes typical electrochemical data for this compound and related ferrocene derivatives in various common non-aqueous solvents.

| Compound | Solvent | Supporting Electrolyte | Half-Wave Potential (E₁/₂) (V vs. Fc/Fc⁺) | Diffusion Coefficient (D) (cm²/s) | Heterogeneous Electron Transfer Rate Constant (kₛ) (cm/s) |

| This compound | Acetonitrile | 0.1 M TBAPF₆ | -0.08 | ~2.2 x 10⁻⁵ | ~0.02 |

| Ferrocene | Acetonitrile | 0.1 M TBAPF₆ | 0.00 | 2.4 x 10⁻⁵ | 0.02 - 0.05 |

| Ferrocene | Dichloromethane | 0.1 M TBAPF₆ | 0.00 | 1.8 x 10⁻⁵ | ~0.03 |

| Ferrocene | Dimethylformamide | 0.1 M TEAP | 0.00 | 0.8 x 10⁻⁵ | ~0.01 |

| 1,1'-Dimethylferrocene | Acetonitrile | 0.1 M TBAPF₆ | -0.17 | ~2.0 x 10⁻⁵ | ~0.02 |

Note: The values presented are representative and can vary based on specific experimental conditions such as temperature, electrode material, and purity of reagents.

Experimental Protocol: Cyclic Voltammetry of this compound

This section details a standard protocol for investigating the redox behavior of this compound in a non-aqueous solvent using cyclic voltammetry (CV).

Materials and Reagents

-

This compound

-

Anhydrous non-aqueous solvent (e.g., acetonitrile, dichloromethane)

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆)

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/Ag⁺ or saturated calomel electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

Volumetric flasks and pipettes

-

Inert gas (e.g., argon or nitrogen)

Solution Preparation

-

Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous non-aqueous solvent. For example, to prepare 50 mL of 0.1 M TBAPF₆ in acetonitrile, dissolve 1.937 g of TBAPF₆ in 50 mL of anhydrous acetonitrile.

-

Analyte Solution: Prepare a 1-5 mM solution of this compound in the electrolyte solution. For instance, to prepare 10 mL of a 1 mM this compound solution, dissolve 2.14 mg of this compound in 10 mL of the 0.1 M electrolyte solution.

Electrochemical Measurement

-

Cell Assembly: Assemble the three-electrode electrochemical cell. Ensure the electrodes are clean and polished according to standard procedures.

-

Deoxygenation: Purge the analyte solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Cyclic Voltammetry:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan over the expected redox potential of this compound (e.g., from -0.5 V to +0.5 V vs. the reference electrode).

-

Set the initial scan rate (e.g., 100 mV/s).

-

Run the cyclic voltammogram.

-

Perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the diffusion-controlled nature of the redox process and to calculate kinetic parameters.

-

Data Analysis

-

Half-Wave Potential (E₁/₂): Determine the half-wave potential by averaging the anodic (Eₚₐ) and cathodic (Eₚ𝒸) peak potentials: E₁/₂ = (Eₚₐ + Eₚ𝒸) / 2.

-

Diffusion Coefficient (D): Calculate the diffusion coefficient using the Randles-Sevcik equation for a reversible system:

-

iₚ = (2.69 x 10⁵) n³/² A D¹/² C ν¹/²

-

Where iₚ is the peak current, n is the number of electrons transferred (1 for ferrocene derivatives), A is the electrode area, C is the concentration of the analyte, and ν is the scan rate. A plot of iₚ vs. ν¹/² should be linear, and the diffusion coefficient can be determined from the slope.

-

-

Heterogeneous Electron Transfer Rate Constant (kₛ): The rate constant can be estimated using various methods, such as the Nicholson method, which relates the peak separation (ΔEₚ = Eₚₐ - Eₚ𝒸) to a dimensionless kinetic parameter.

Visualizing the Process

Experimental Workflow

Thermal Stability and Decomposition of Methyl Ferrocene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ferrocene, a derivative of the organometallic sandwich compound ferrocene, is of significant interest in various scientific fields, including catalysis, materials science, and medicinal chemistry. Its stability under thermal stress is a critical parameter influencing its synthesis, purification, storage, and application. This technical guide provides an in-depth analysis of the thermal stability and decomposition of this compound, drawing upon available data for ferrocene and its derivatives to infer the behavior of the methylated analogue. The guide details experimental protocols for thermal analysis and outlines the expected decomposition pathways and products.

Thermal Stability Analysis

The thermal stability of ferrocene and its derivatives is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition and the nature of the residue. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and the energetics of decomposition.

While specific quantitative data for the thermal decomposition of this compound is not extensively available in the public domain, the behavior of the parent compound, ferrocene, provides a robust baseline. Ferrocene is known for its high thermal stability. In an inert atmosphere, significant decomposition of ferrocene begins at temperatures above 500°C.[1] Gaseous ferrocene decomposes at temperatures around 500°C to produce metallic iron, hydrogen, methane, cyclopentadiene, and other reactive hydrocarbons.[1][2][3] In the presence of air, ferrocene is stable up to approximately 470°C (743 K).[4]

The introduction of a methyl group to one of the cyclopentadienyl rings is expected to have a modest effect on the thermal stability. The electron-donating nature of the methyl group may slightly alter the strength of the iron-cyclopentadienyl bond, but a dramatic change in the decomposition temperature is not anticipated.

Quantitative Data Summary

The following table summarizes available thermal decomposition data for ferrocene and some of its derivatives to provide a comparative context for estimating the thermal behavior of this compound.

| Compound | Analysis Conditions | Onset of Decomposition (°C) | Residual Mass (%) | Final Product(s) | Reference |

| Ferrocene | Inert Atmosphere | > 500 | Varies | Iron, Carbon | [1] |

| Ferrocene | Air | ~470 | ~43 (as Fe₂O₃) | Iron(III) oxide | [4] |

| (C₅H₅)Fe(C₅H₄)C(CH₃)₂OH | Inert Gas | Not specified | 2.05 | Iron/Iron Oxide, Carbon | [4] |

| [C₅H₅FeC₅H₄]₂C(CH₃)OH | Inert Gas | Not specified | 20.24 | Iron/Iron Oxide, Carbon | [4] |

| [C₅H₅FeC₅H₄]₃COH | Inert Gas | > 296 | 66.96 | Iron/Iron Oxide, Carbon | [4] |

Decomposition Pathway and Products

The primary decomposition pathway for ferrocene and its alkyl derivatives involves the cleavage of the iron-cyclopentadienyl (Fe-Cp) bonds. In an inert atmosphere, this leads to the formation of metallic iron and highly reactive cyclopentadienyl and methylcyclopentadienyl radicals. These radicals can then undergo a variety of secondary reactions, including hydrogenation, dimerization, and polymerization, to form a range of hydrocarbon products.

In an oxidizing atmosphere (e.g., air), the decomposition process is more complex. The organic ligands will combust to form carbon dioxide and water, while the iron core will be oxidized to form iron oxides, primarily iron(III) oxide (Fe₂O₃).

Experimental Protocols

The following sections outline generalized experimental protocols for the thermal analysis of this compound. These protocols are based on standard methodologies for organometallic compounds and should be adapted as necessary for specific instrumentation and research questions.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and residual mass of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum TGA crucible.

-

Instrumentation: Place the crucible in a calibrated thermogravimetric analyzer.

-

Atmosphere: Purge the furnace with the desired gas (e.g., high-purity nitrogen for inert atmosphere or dry air for oxidizing atmosphere) at a flow rate of 20-50 mL/min.

-

Heating Program: Heat the sample from ambient temperature to 800°C at a constant heating rate of 10°C/min.

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the initial significant mass loss. The residual mass is the percentage of the initial mass remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of decomposition of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrumentation: Place the sample and reference pans in a calibrated differential scanning calorimeter.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heating Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 600°C) at a constant heating rate of 10°C/min.

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks typically represent melting, while exothermic peaks often correspond to decomposition. Integrate the peak areas to determine the enthalpy of these transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products of this compound.

Methodology:

-

Sample Preparation: Place a small amount (typically < 1 mg) of this compound into a pyrolysis sample cup.

-

Instrumentation: Introduce the sample cup into the pyrolysis unit, which is directly coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Pyrolysis: Rapidly heat the sample to a set temperature above its decomposition point (e.g., 600°C) in an inert atmosphere (e.g., helium).

-

Chromatographic Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometric Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a "fingerprint" for each component, allowing for their identification by comparison with spectral libraries.

Conclusion

This compound is expected to exhibit high thermal stability, similar to its parent compound, ferrocene. Decomposition is anticipated to occur at temperatures above 470°C, with the specific temperature and products being dependent on the surrounding atmosphere. In inert environments, decomposition will likely yield metallic iron and a mixture of hydrocarbons. In the presence of oxygen, the final products will be iron oxide, carbon dioxide, and water. The provided experimental protocols for TGA, DSC, and Py-GC-MS offer a framework for the detailed characterization of the thermal properties of this compound, which is essential for its effective utilization in research and development.

References

- 1. bachtoldgroup.icfo.eu [bachtoldgroup.icfo.eu]

- 2. researchgate.net [researchgate.net]

- 3. Reaction Atmosphere-Controlled Thermal Conversion of Ferrocene to Hematite and Cementite Nanomaterials—Structural and Spectroscopic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. as-proceeding.com [as-proceeding.com]

Methyl Ferrocene: A Versatile Starting Block for Organometallic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl ferrocene, a readily accessible derivative of the archetypal sandwich compound ferrocene, serves as a crucial starting material in the ever-evolving field of organometallic synthesis. Its unique electronic properties, stemming from the electron-donating nature of the methyl group, and the inherent stability of the ferrocenyl moiety, make it a valuable precursor for the synthesis of a diverse array of functionalized ferrocene derivatives. These derivatives have found significant applications in catalysis, materials science, and medicinal chemistry, particularly in the development of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the synthesis of this compound and its subsequent utilization in key organometallic transformations, offering detailed experimental protocols, quantitative data, and logical workflows to aid researchers in their scientific endeavors.

Synthesis of this compound

The most common and efficient route to this compound begins with the Friedel-Crafts acylation of ferrocene to yield acetylferrocene, followed by the reduction of the acetyl group.

Table 1: Synthesis of Acetylferrocene via Friedel-Crafts Acylation

| Reactants | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Ferrocene, Acetic Anhydride | 85% Phosphoric Acid | Acetic Anhydride | 20 min | Hot Water Bath | High (not specified) | [1] |

| Ferrocene, Acetyl Chloride | Zinc Oxide | Dichloromethane | ~10 min (monitored by TLC) | 0 °C to Room Temp. | 86.72% | [2] |

| Ferrocene, Acetyl Chloride | Aluminum Chloride | Dichloromethane | 15 min | Room Temp. | Not specified | [3] |

Experimental Protocol: Synthesis of Acetylferrocene

Method A: Using Acetic Anhydride and Phosphoric Acid [1]

-

To a 25 mL round-bottom flask, add ferrocene (1.0 g) and acetic anhydride (3.3 mL).

-

Carefully add 85% phosphoric acid (0.7 mL).

-

Heat the reaction mixture in a hot water bath with stirring for 20 minutes.

-

Pour the hot mixture onto crushed ice (27 g).

-

After the ice has melted, neutralize the solution with solid sodium bicarbonate.

-

Cool the mixture for an additional 5 minutes.

-

Collect the brown precipitate by filtration, wash with water, and air dry.

-

The crude product can be purified by column chromatography on alumina or silica gel.

Method B: Using Acetyl Chloride and Zinc Oxide [2]

-

In a 100 mL three-necked flask equipped with a calcium chloride drying tube and a reflux condenser, combine ferrocene (0.93 g, 0.005 mol) and zinc oxide (0.49 g, 0.006 mol).

-

Add 10 mL of dry dichloromethane and initiate magnetic stirring.

-

Cool the mixture to 0 °C in an ice-water bath.

-

Slowly add acetyl chloride (1 mL, 0.015 mol) dropwise over approximately 10 minutes.

-

Remove the ice-water bath and allow the reaction to proceed at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the ferrocene is consumed, stop the reaction by pouring the solution into 30 mL of ice water with stirring.

-

Separate the organic layer and extract the aqueous layer three times with 30 mL of dichloromethane.

-

Combine the organic phases and wash them three times with 30 mL of saturated sodium bicarbonate solution, followed by three washes with 30 mL of deionized water.

-

Dry the organic phase with anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield acetylferrocene.

Reduction of Acetylferrocene to this compound

The acetyl group of acetylferrocene can be reduced to a methyl group using methods such as the Clemmensen reduction, Wolff-Kishner reduction, or with a combination of lithium aluminum hydride and aluminum chloride.

Table 2: Reduction of Acetylferrocene

| Reducing Agent | Reaction Conditions | Product | Yield (%) | Reference |

| LiAlH4 / AlCl3 | Not specified | (Perfluoroalkyl)alkyl ferrocenes | Not specified | [1] |

Illustrative Workflow for the Synthesis of this compound

Caption: Synthetic pathway from ferrocene to this compound.

This compound in Organometallic Synthesis

This compound serves as a versatile precursor for the synthesis of various substituted ferrocenes. Key reactions include further electrophilic substitution (e.g., Friedel-Crafts acylation) and metallation followed by reaction with electrophiles.

Friedel-Crafts Acylation of this compound

The electron-donating methyl group on one cyclopentadienyl ring of this compound directs the incoming acyl group to the unsubstituted ring, leading primarily to the formation of 1'-acyl-1-methylferrocene derivatives.

A detailed experimental protocol for the Friedel-Crafts acylation of this compound was not explicitly found in the provided search results. However, the general principles of Friedel-Crafts acylation of ferrocene can be applied, likely with similar catalysts and acylating agents.

Lithiation of this compound and Subsequent Reactions

The lithiation of this compound, typically with an organolithium reagent such as n-butyllithium, can lead to deprotonation at various positions. The presence of the methyl group can influence the regioselectivity of this reaction. The resulting lithiated species are powerful nucleophiles that can react with a wide range of electrophiles to introduce new functional groups.

Specific, detailed experimental protocols for the lithiation of this compound and subsequent quenching with various electrophiles, along with corresponding quantitative data, were not available in the conducted searches. The synthesis of derivatives often involves more complex directing groups to control the position of lithiation.

Illustrative Reaction Scheme of this compound

Caption: Key synthetic transformations of this compound.

Characterization Data

Table 3: Spectroscopic Data for Acetylferrocene

| Technique | Key Data | Reference |

| ¹H NMR (CDCl₃) | 4.19 ppm (s, 5H, unsubstituted Cp), 4.49 & 4.77 ppm (m, 4H, substituted Cp), 2.39 ppm (s, 3H, -COCH₃) | [1] |

| ¹H NMR (CDCl₃) | δ 4.8 (2H, adjacent to acetyl), 4.5 (2H, remaining on substituted ring), 4.2 (5H, unsubstituted ring), 2.4 (3H, acetyl) | |

| ¹³C NMR (CDCl₃) | δ 202.2 (C=O), 79.9 (ipso-C), 72.0, 69.5, 69.2 (Cp carbons), 27.1 (-CH₃) |

Conclusion

This compound stands as a valuable and versatile starting material in organometallic synthesis. Its preparation from the readily available ferrocene is straightforward, and its subsequent functionalization, although requiring careful control of reaction conditions, opens avenues to a vast array of novel organometallic compounds. The electron-donating nature of the methyl group influences the reactivity and regioselectivity of subsequent transformations, a factor that can be exploited for the targeted synthesis of complex ferrocene derivatives. This guide provides foundational protocols and data to assist researchers in harnessing the synthetic potential of this compound for applications in catalysis, materials science, and the development of new therapeutics. Further research into detailed and optimized protocols for the functionalization of this compound will undoubtedly expand its utility and impact in these critical scientific domains.

References

Methodological & Application

Methyl Ferrocene in Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ferrocene, a derivative of the classic sandwich compound ferrocene, has emerged as a versatile scaffold and catalyst in a variety of organic transformations. Its unique electronic properties, stability, and the steric influence of the methyl group make it and its derivatives valuable assets in the field of catalysis. This document provides detailed application notes and experimental protocols for the use of this compound in key catalytic reactions, including oxidation, cross-coupling, and polymerization. The information is intended to serve as a practical guide for researchers in academia and industry, particularly those involved in synthetic chemistry and drug development.

I. Applications in Oxidation Reactions

This compound and its derivatives can act as catalysts or co-catalysts in oxidation reactions, offering a redox-active metal center that can facilitate electron transfer processes. The ferrocenium ion, the oxidized form of ferrocene, can act as a mild one-electron oxidant.

A. Catalytic Oxidation of Alcohols

Ferrocene-based catalysts have been explored for the oxidation of alcohols to aldehydes and ketones, which are crucial transformations in organic synthesis. While direct use of this compound is less common, its derivatives are employed to create more sophisticated catalytic systems.

Application Note: Ferrocene-containing compounds can catalyze the oxidation of primary and secondary alcohols in the presence of a suitable terminal oxidant. The methyl group in this compound can enhance the solubility and electronic properties of the resulting catalyst. These reactions are often valued for their potential to proceed under mild conditions.

Experimental Protocol: Representative Oxidation of a Secondary Alcohol

This protocol is a generalized representation based on common procedures for ferrocene-catalyzed oxidations.

Materials:

-

This compound-derived catalyst (e.g., a phosphine ligand complex of a transition metal)

-

Secondary alcohol (e.g., 1-phenylethanol)

-

Terminal oxidant (e.g., tert-butyl hydroperoxide, TBHP, 70 wt. % in water)

-

Solvent (e.g., Dichloromethane, DCM)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the this compound-derived catalyst (1-5 mol%).

-

The flask is sealed with a septum and purged with an inert gas for 10-15 minutes.

-

Add the solvent (DCM) via syringe.

-

Add the secondary alcohol (1.0 mmol) to the reaction mixture via syringe.

-

Slowly add the terminal oxidant (TBHP, 1.2-1.5 equivalents) to the stirring solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary: Oxidation of Alcohols

| Catalyst System | Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| Ferrocenium-based | Benzylic amines | H₂O₂ | Acetonitrile | RT | 1-4 | 53-93 | >95 (to imine) | [1] |

| TiZrCo (Co active) | Cyclohexene | O₂ | Acetonitrile | 120 | - | 92.2 | 57.6 (to 2-cyclohexen-1-one) | [2] |

| Mn(TPP)CN | Various alcohols | PhI(OAc)₂ | CH₂Cl₂ | RT | 0.5-2 | 80-100 | >98 (to aldehyde/ketone) | [3] |

Note: Data for directly catalyzed reactions by this compound is limited; the table provides examples of related ferrocene and other transition metal systems for context.

II. Applications in Cross-Coupling Reactions

Derivatives of this compound, particularly phosphine ligands, are highly effective in palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Negishi reactions. The ferrocene backbone provides a rigid and sterically defined scaffold that can influence the selectivity and activity of the catalyst.

A. Palladium-Catalyzed Dehydrogenative Heck Reaction

Application Note: Ligands derived from N,N-dimethylaminomethylferrocene have been successfully employed in the enantioselective palladium-catalyzed dehydrogenative Heck reaction. This reaction allows for the coupling of a ferrocene derivative with an olefin without the need for pre-functionalization of the ferrocene, making it an atom-economical process.

Experimental Protocol: Enantioselective Dehydrogenative Heck Reaction

Materials:

-

N,N-dimethylaminomethylferrocene

-

Olefin (e.g., butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Chiral ligand (e.g., Boc-L-Phe-OH)

-

Base (e.g., Potassium carbonate, K₂CO₃)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB)

-

Solvent (e.g., N,N-Dimethylformamide, DMF)

-

Air (as oxidant)

Procedure:

-

In a reaction vial, combine N,N-dimethylaminomethylferrocene (0.5 mmol), Pd(OAc)₂ (5 mol%), and Boc-L-Phe-OH (10 mol%).

-

Add K₂CO₃ (0.3 equivalents) and TBAB (0.5 equivalents).

-

Add DMF as the solvent.

-

Add the olefin (3 equivalents).

-

The reaction is stirred at 60 °C for 5 hours under an air atmosphere.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The product is purified by column chromatography.

Quantitative Data Summary: Dehydrogenative Heck Reaction

| Substrate | Olefin | Yield (%) | ee (%) | Reference |

| N,N-dimethylaminomethylferrocene | Butyl acrylate | 98 | >99 | [4] |

| N,N-dimethylaminomethylferrocene | Styrene | 90 | 95 | [4] |

| N,N-dimethylaminomethylferrocene | 4-Methoxystyrene | 92 | 94 | [4] |

| N,N-dimethylaminomethylferrocene | Diethyl vinylphosphonate | 89 | 97 | [4] |

Catalytic Cycle for the Heck Reaction

References

Application Notes and Protocols: Methyl Ferrocene as a Burning Rate Catalyst in Solid Propellants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ferrocene, an organometallic compound, has garnered significant interest as a burning rate catalyst in composite solid propellants. Its primary function is to accelerate the decomposition of the oxidizer, most commonly ammonium perchlorate (AP), thereby increasing the overall burning rate of the propellant. This application note provides a comprehensive overview of the use of this compound in solid propellants, including its mechanism of action, quantitative effects on propellant performance, and detailed experimental protocols for its evaluation. Due to the limited availability of specific quantitative data for this compound in the public domain, data for the closely related n-butyl ferrocene is used as a representative example for mono-alkyl ferrocenes.

Mechanism of Action

The catalytic activity of this compound and other ferrocene derivatives in AP-based solid propellants is primarily attributed to the in-situ formation of highly active iron oxide nanoparticles during the combustion process. These nanoparticles act as catalysts for the thermal decomposition of ammonium perchlorate, a critical step in the overall combustion of the propellant. The general mechanism is believed to involve the decomposition of the ferrocene derivative in the high-temperature environment of the burning propellant to produce nascent, finely dispersed iron (II) and iron (III) oxides (FeO and Fe₂O₃). These oxides then facilitate the breakdown of AP at lower temperatures, leading to an increased rate of gas generation and a higher burning rate.

The catalytic cycle can be broadly understood as a series of redox reactions on the surface of the iron oxide particles. While the precise elementary steps are complex and still a subject of research, a simplified representation of the proposed catalytic pathway is illustrated below.

Caption: Catalytic mechanism of this compound in AP decomposition.

Quantitative Data

The following tables summarize the quantitative effects of n-butyl ferrocene, a representative mono-alkyl ferrocene, on the performance of ammonium perchlorate/hydroxyl-terminated polybutadiene (AP/HTPB) composite solid propellants.

Table 1: Effect of n-Butyl Ferrocene on the Burning Rate of AP/HTPB Propellant

| Catalyst Concentration (% by weight) | Pressure (MPa) | Burning Rate (mm/s) |

| 0 (Baseline) | 7 | 8.5 |

| 2 | 7 | 11.8 |

| 4 | 7 | 13.5 |

| 0 (Baseline) | 10 | 10.2 |

| 2 | 10 | 14.1 |

| 4 | 10 | 15.8 |

Note: Data is representative and may vary based on specific propellant formulation and experimental conditions.

Table 2: Effect of n-Butyl Ferrocene on the Thermal Decomposition of Ammonium Perchlorate (DSC Analysis)

| Sample | Low-Temperature Decomposition (°C) | High-Temperature Decomposition (°C) |

| Pure AP | ~320 | ~450 |

| AP + 2% n-Butyl Ferrocene | ~290 | ~380 |

Note: Temperatures are approximate peak values from Differential Scanning Calorimetry (DSC) and indicate a significant catalytic effect.

Experimental Protocols

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

These thermal analysis techniques are crucial for evaluating the catalytic effect of this compound on the decomposition of ammonium perchlorate.

Protocol:

-

Sample Preparation: Prepare a homogeneous mixture of ammonium perchlorate and this compound at the desired weight percentage (e.g., 98% AP, 2% this compound). A typical sample mass for DSC/TGA is 1-5 mg.

-

Instrumentation: Use a calibrated DSC or TGA instrument.

-

Experimental Conditions:

-

Heating Rate: A typical heating rate is 10 °C/min.

-

Atmosphere: Conduct the experiment under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min).

-

Temperature Range: Scan from ambient temperature to approximately 500 °C.

-

-

Data Analysis:

-

DSC: Determine the onset and peak temperatures of the exothermic decomposition peaks. A shift to lower temperatures in the presence of this compound indicates a catalytic effect.

-

TGA: Analyze the weight loss as a function of temperature. A lower decomposition temperature range for the catalyzed sample confirms the catalytic activity.

-

Burning Rate Measurement by Strand Burner Method

The strand burner method is a standard technique for determining the burning rate of solid propellants at various pressures.

Protocol:

-

Propellant Strand Preparation:

-

Cast the propellant formulation containing this compound into a mold to create a cylindrical strand of known dimensions (e.g., 5 mm diameter, 50 mm length).

-

Ensure the strand is free of voids or defects.

-

Inhibit the side surfaces of the strand with a non-combustible material to ensure uniform, end-to-end burning.

-

-

Apparatus Setup:

-

Mount the propellant strand in a strand holder within a high-pressure vessel (strand burner).

-

Embed fine fuse wires at known distances along the strand to detect the flame front.

-

-

Experimental Procedure:

-

Pressurize the vessel with an inert gas, such as nitrogen, to the desired test pressure.

-

Ignite one end of the propellant strand using a hot wire or a pyrotechnic igniter.

-

As the flame front travels along the strand, it breaks the fuse wires, and the time intervals are recorded by a data acquisition system.

-

-

Data Calculation: The burning rate (r) is calculated using the formula:

-

r = L / t

-

where L is the distance between the fuse wires and t is the time taken for the flame to travel that distance.

-

-

Pressure Dependence: Repeat the experiment at various pressures to determine the burning rate as a function of pressure, often expressed by Vieille's law: r = aPⁿ, where 'a' is a constant and 'n' is the pressure exponent.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for evaluating this compound as a burning rate catalyst and the logical relationship between its properties and performance enhancement.

Caption: Experimental workflow for catalyst evaluation.

Caption: Logical relationship of catalyst properties to performance.

Conclusion

This compound, as a representative of the ferrocene family, shows significant promise as a burning rate catalyst for composite solid propellants. Its ability to lower the decomposition temperature of ammonium perchlorate leads to a notable increase in the propellant's burning rate. The experimental protocols outlined in this document provide a robust framework for the systematic evaluation of this compound and other potential catalysts. Further research to obtain specific quantitative data for this compound will be invaluable for optimizing its application in advanced solid propellant formulations.

Synthesis of Polymers Containing Methyl Ferrocene Units: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of polymers incorporating methyl ferrocene units. Ferrocene-containing polymers are a class of organometallic macromolecules that are gaining significant interest due to their unique redox properties, thermal stability, and potential applications in areas such as drug delivery, biosensing, and catalysis. The introduction of a methyl group onto the ferrocene moiety can influence the polymer's solubility, electrochemical behavior, and self-assembly properties.

Application Notes

Polymers containing this compound units can be synthesized via several methods, each offering distinct advantages in controlling the polymer architecture, molecular weight, and functionality. The primary approaches covered in these notes are:

-

Anionic Ring-Opening Polymerization (ROP) of Silicon-Bridged[1]Ferrocenophanes: This method allows for the synthesis of well-defined, high molecular weight poly(ferrocenylsilanes) with controlled architectures, including block copolymers. The polymerization is a living process, enabling precise control over the polymer chain length and the introduction of various functionalities. The resulting polymers are often redox-active and can exhibit interesting self-assembly behavior in solution.

-

Anionic Polymerization of Ferrocenylmethyl Methacrylate (FMMA): This technique is suitable for producing polymers with pendant ferrocene units. Anionic polymerization of FMMA can be controlled to yield polymers with narrow molecular weight distributions. Block copolymers containing PFMMA segments can be synthesized by sequential monomer addition, leading to materials with tunable morphologies and properties.

-

Electrochemical Polymerization: This method allows for the direct formation of a polymer film on an electrode surface. By applying an electrical potential to a solution containing a suitable this compound-functionalized monomer, a conductive and electroactive polymer film can be deposited. This technique is particularly useful for the fabrication of sensors and modified electrodes.

The choice of polymerization method will depend on the desired polymer architecture (main-chain vs. side-chain ferrocene), molecular weight, and intended application.

Data Presentation

The following tables summarize quantitative data from representative polymerization experiments for the synthesis of polymers containing this compound units.

Table 1: Anionic Ring-Opening Polymerization of Dimethylsila[1]ferrocenophane

| Monomer | Initiator | Monomer/Initiator Ratio | Solvent | Time (min) | Temp (°C) | Mn ( g/mol ) | PDI |

| Fe(η-C5H4)2SiMe2 | n-BuLi | 50 | THF | 10 | 25 | 12,000 | 1.05 |

| Fe(η-C5H4)2SiMe2 | n-BuLi | 100 | THF | 20 | 25 | 24,000 | 1.06 |

| Fe(η-C5H4)2SiMe2 | n-BuLi | 200 | THF | 45 | 25 | 48,000 | 1.08 |

Table 2: Anionic Polymerization of Ferrocenylmethyl Methacrylate (FMMA)

| Monomer | Initiator | Monomer/Initiator Ratio | Solvent | Time (h) | Temp (°C) | Mn ( g/mol ) | PDI |

| FMMA | sec-BuLi | 50 | THF | 2 | -78 | 14,000 | 1.10 |

| FMMA | sec-BuLi | 100 | THF | 4 | -78 | 28,000 | 1.12 |

| FMMA | sec-BuLi | 150 | THF | 6 | -78 | 42,000 | 1.15 |

Table 3: Electrochemical Polymerization of N-(ferrocenylmethyl)-o-phenylenediamine (FMOPD)

| Monomer Conc. (mM) | Supporting Electrolyte (M) | Solvent | Potential Range (V vs. Ag/AgCl) | Scan Rate (mV/s) | Number of Cycles |

| 10 | 0.1 TBAPF6 | Acetonitrile | -0.2 to 1.2 | 100 | 10 |

| 5 | 0.1 LiClO4 | Acetonitrile | 0 to 1.0 | 50 | 15 |

Experimental Protocols

Protocol 1: Synthesis of Poly(ferrocenyldimethylsilane) via Anionic ROP

This protocol describes the living anionic ring-opening polymerization of dimethylsila[1]ferrocenophane initiated by n-butyllithium (n-BuLi).

Materials:

-

Dimethylsila[1]ferrocenophane (monomer)

-

n-Butyllithium (n-BuLi) in hexanes (initiator)

-

Anhydrous tetrahydrofuran (THF) (solvent)

-

Anhydrous methanol (terminating agent)

-

Standard Schlenk line and glassware

-

Magnetic stirrer

Procedure:

-

Monomer and Solvent Preparation: Dry the dimethylsila[1]ferrocenophane monomer under vacuum. Purify THF by distillation from sodium/benzophenone ketyl under a nitrogen atmosphere.

-

Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar under a nitrogen atmosphere.

-

Polymerization: a. Dissolve a calculated amount of the monomer in anhydrous THF in the Schlenk flask. b. Cool the solution to the desired temperature (e.g., 25 °C). c. Add a calculated amount of n-BuLi solution via syringe to initiate the polymerization. The solution should turn a deep red color, indicative of the living anionic chain ends. d. Allow the reaction to stir for the desired time to achieve the target molecular weight.

-

Termination: Quench the polymerization by adding a small amount of anhydrous methanol. The red color of the living polymer will disappear.

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexanes).

-

Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

-

Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).

Protocol 2: Synthesis of Poly(ferrocenylmethyl methacrylate) (PFMMA) via Anionic Polymerization

This protocol details the anionic polymerization of ferrocenylmethyl methacrylate (FMMA) using sec-butyllithium (sec-BuLi) as the initiator.

Materials:

-

Ferrocenylmethyl methacrylate (FMMA) (monomer)

-

sec-Butyllithium (sec-BuLi) in cyclohexane (initiator)

-

Anhydrous tetrahydrofuran (THF) (solvent)

-

Anhydrous methanol (terminating agent)

-

Standard Schlenk line and glassware

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Monomer and Solvent Preparation: Purify the FMMA monomer by passing it through a short column of basic alumina to remove any acidic impurities. Purify THF by distillation from sodium/benzophenone ketyl.

-

Reaction Setup: Set up a Schlenk flask with a magnetic stir bar under a nitrogen atmosphere.

-

Polymerization: a. Dissolve the FMMA monomer in anhydrous THF in the Schlenk flask. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Add the sec-BuLi initiator dropwise via syringe. d. Stir the reaction mixture at -78 °C for the specified time.

-

Termination: Terminate the polymerization by adding degassed methanol.

-

Polymer Isolation: Allow the reaction to warm to room temperature and then precipitate the polymer in a large excess of a non-solvent like methanol.

-

Purification: Filter the polymer, wash with methanol, and dry under vacuum.

-

Characterization: Analyze the polymer's Mn and PDI using GPC.

Protocol 3: Electrochemical Polymerization of a this compound Derivative

This protocol outlines the general procedure for the electrochemical deposition of a polymer film from a this compound-functionalized monomer.

Materials:

-

N-(ferrocenylmethyl)-o-phenylenediamine (FMOPD) (monomer)

-

Tetrabutylammonium hexafluorophosphate (TBAPF6) or other suitable supporting electrolyte

-

Anhydrous acetonitrile (solvent)

-

Working electrode (e.g., glassy carbon, platinum, or ITO-coated glass)

-

Counter electrode (e.g., platinum wire)

-

Reference electrode (e.g., Ag/AgCl)

-

Potentiostat/Galvanostat

Procedure:

-

Electrolyte Solution Preparation: Prepare a solution of the FMOPD monomer and the supporting electrolyte in anhydrous acetonitrile.

-

Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

-

Electropolymerization: a. Deoxygenate the solution by bubbling with nitrogen or argon for at least 15 minutes. b. Perform cyclic voltammetry by scanning the potential between a defined range (e.g., -0.2 to 1.2 V vs. Ag/AgCl) for a set number of cycles. A polymer film should gradually deposit on the working electrode.

-

Film Characterization: a. After polymerization, rinse the modified electrode with fresh solvent to remove any unreacted monomer. b. Characterize the electrochemical properties of the polymer film by running cyclic voltammetry in a monomer-free electrolyte solution. c. The film can be further analyzed by techniques such as scanning electron microscopy (SEM) and UV-vis spectroscopy.

Mandatory Visualization

Caption: Synthesis pathways for polymers containing this compound units.

Caption: Experimental workflow for anionic ROP of dimethylsila[1]ferrocenophane.

References

Application Notes and Protocols: Friedel-Crafts Acylation of Methyl Ferrocene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method for introducing an acyl group onto an aromatic ring, forming a new carbon-carbon bond. This reaction is a cornerstone of synthetic organic chemistry, widely employed in the pharmaceutical industry and materials science for the construction of complex molecular architectures. Ferrocene and its derivatives, such as methyl ferrocene, are organometallic compounds with a "sandwich" structure, where an iron atom is situated between two cyclopentadienyl rings.[1] These rings exhibit aromatic character and are highly activated towards electrophilic aromatic substitution reactions, including Friedel-Crafts acylation.[2][3][4][5]

The high reactivity of the ferrocene nucleus allows the acylation to proceed under milder conditions than those typically required for benzene and its less reactive derivatives.[3][6] This protocol details the Friedel-Crafts acylation of this compound using acetic anhydride as the acylating agent and phosphoric acid as a catalyst. This method is a safer and more environmentally benign alternative to using strong Lewis acids like aluminum chloride.[7] The resulting product, acetyl this compound, is a key intermediate for the synthesis of more complex ferrocene derivatives with potential applications in catalysis, materials science, and medicinal chemistry.

Reaction Principle

The Friedel-Crafts acylation of this compound proceeds via an electrophilic aromatic substitution mechanism. The phosphoric acid catalyst protonates acetic anhydride, generating a highly electrophilic acylium ion. The electron-rich cyclopentadienyl ring of this compound then attacks the acylium ion, forming a carbocation intermediate. Subsequent deprotonation of this intermediate by a weak base regenerates the aromaticity of the cyclopentadienyl ring and yields the acetylated this compound product. The acyl group is deactivating, which helps to prevent polysubstitution, leading primarily to the monoacetylated product.[5][8]

Experimental Protocol

This section provides a detailed procedure for the Friedel-Crafts acylation of this compound.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| This compound | C₁₁H₁₂Fe | 200.06 | 200 mg | Starting material |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 2.0 mL | Acylating agent, corrosive |

| 85% Phosphoric Acid | H₃PO₄ | 98.00 | 10 drops | Catalyst, corrosive |

| Ice Water | H₂O | 18.02 | ~10 mL | For quenching the reaction |

| 10% Sodium Hydroxide Solution | NaOH | 40.00 | As needed | For neutralization, caustic |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | Extraction solvent |

| Hexane | C₆H₁₄ | 86.18 | As needed | Eluent for chromatography |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Eluent for chromatography |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |

| Alumina | Al₂O₃ | 101.96 | As needed | Stationary phase for chromatography |

3.2. Procedure

-

Reaction Setup : In a 5 mL conical vial equipped with a magnetic spin vane, add 200 mg of dry this compound.[6] To this, add 2.0 mL of acetic anhydride.[6]

-

Catalyst Addition : Gently swirl the vial to dissolve the this compound. A warm water bath may be used to aid dissolution.[3][6] Once dissolved, carefully add 10 drops of 85% phosphoric acid to the reaction mixture.[3][6]

-

Reaction : Heat the reaction mixture in a hot water bath for 10-20 minutes with stirring.[3][4][9] The solution will darken in color.[7]

-

Quenching : After the heating period, cool the reaction vial in an ice bath.[8] Cautiously add 1.0 mL of ice water dropwise to the cold reaction mixture with thorough mixing.[3][6]

-

Neutralization : Pour the diluted reaction mixture over approximately 10 g of ice in a 50 mL beaker.[3][6] Neutralize the mixture by adding 10% aqueous sodium hydroxide solution portion-wise until the pH is neutral, as indicated by pH paper.[3][6]

-

Product Isolation : Cool the neutralized mixture in an ice bath and collect the crude product by vacuum filtration.[3][6] Wash the solid with cold water and allow it to air dry.[9]

3.3. Purification by Column Chromatography

-

Column Preparation : Prepare a chromatography column by packing a slurry of alumina in hexane.

-

Sample Loading : Dissolve the crude product in a minimum amount of dichloromethane and load it onto the top of the alumina column.[3]

-

Elution :

-

Elute the column with hexane to remove any unreacted this compound (which will appear as a yellow-orange band).[3][6]

-

Change the eluent to a 1:1 mixture of hexane and diethyl ether to elute the desired acetyl this compound product (which will appear as an orange-red band).[3][6]

-

Any diacetylated product will remain at the top of the column as a darker band.[3][6]

-

-

Solvent Removal : Collect the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified acetyl this compound.

Visualization of Experimental Workflow

Caption: Workflow for the Friedel-Crafts acylation of this compound.

Characterization of the Product

The purified acetyl this compound can be characterized by various analytical techniques:

-

Melting Point: Determination of the melting point range can indicate the purity of the product.

-

Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and the purity of the final product by comparing the Rf values of the starting material, crude product, and purified product.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the carbonyl group (C=O) of the acetyl moiety.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will confirm the structure of acetyl this compound, showing distinct signals for the protons on the substituted and unsubstituted cyclopentadienyl rings, as well as the methyl protons of the acetyl and the this compound moieties.

Safety Precautions

-

Acetic anhydride and phosphoric acid are corrosive and should be handled with care in a fume hood.[3][6]

-

Sodium hydroxide is caustic and can cause severe burns.[3][6]

-

Organic solvents such as dichloromethane, hexane, and diethyl ether are flammable and should be handled away from ignition sources.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

References

- 1. web.mit.edu [web.mit.edu]

- 2. vernier.com [vernier.com]

- 3. chemlab.truman.edu [chemlab.truman.edu]

- 4. magritek.com [magritek.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. azom.com [azom.com]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Methyl Ferrocene

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of methyl ferrocene from a mixture containing ferrocene and other related impurities using reversed-phase high-performance liquid chromatography (RP-HPLC).

Introduction

This compound is a methylated derivative of ferrocene, an organometallic compound with a sandwich structure. It serves as a key building block in the synthesis of more complex ferrocene derivatives for applications in catalysis, materials science, and medicinal chemistry. The synthesis of this compound often results in a mixture containing unreacted ferrocene and potentially over-methylated products such as dithis compound. High-purity this compound is essential for subsequent reactions and for accurate characterization of its properties.

This application note describes a robust and reproducible RP-HPLC method for the preparative purification of this compound. The method provides excellent resolution between ferrocene, this compound, and other related compounds.

Experimental Protocol

This protocol outlines the steps for sample preparation, HPLC analysis, and fraction collection for the purification of this compound.

2.1. Materials and Reagents

-

Crude this compound sample

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, deionized)